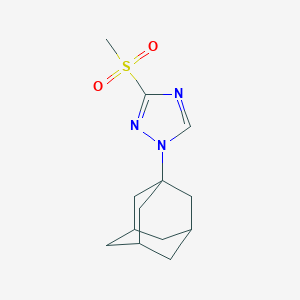
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole, also known as AMT, is a chemical compound that has gained attention in scientific research due to its potential applications. AMT is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as 5-lipoxygenase and cyclooxygenase-2. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been reported to have antifungal and antiviral activities. In addition, this compound has been shown to induce apoptosis in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has several advantages and limitations for lab experiments. One advantage is that it has been reported to have low toxicity in vitro and in vivo. This makes it a potentially useful compound for studying the effects of certain enzymes and pathways in cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound is not widely available, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the study of 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole. One direction is to further investigate its mechanism of action in order to better understand its effects on cells. Another direction is to explore its potential use as a building block in the synthesis of other compounds. Additionally, more research is needed to determine the full extent of its anticancer, antifungal, and antiviral activities. Finally, the development of new synthesis methods for this compound could lead to increased availability and use in scientific research.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole can be achieved through various methods, including the reaction of 1-adamantanecarboxylic acid with thionyl chloride and then with sodium azide, followed by the reaction with methylsulfonyl chloride. Another method involves the reaction of 1-adamantylamine with sodium azide and then with methylsulfonyl chloride. Both methods have been reported to yield this compound in good yields.
Applications De Recherche Scientifique
1-(1-adamantyl)-3-(methylsulfonyl)-1H-1,2,4-triazole has been studied for its potential applications in scientific research. It has been reported to have anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, this compound has been investigated for its potential use as a building block in the synthesis of other compounds.
Propriétés
Formule moléculaire |
C13H19N3O2S |
|---|---|
Poids moléculaire |
281.38 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-methylsulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C13H19N3O2S/c1-19(17,18)12-14-8-16(15-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7H2,1H3 |
Clé InChI |
UXPUGTUYVYAFLV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CS(=O)(=O)C1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)
![3-[(1,5-dimethyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B249313.png)

![Ethyl 2-amino-6-chloro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B249316.png)
![1,2-Dihydro-3H-benz[e]inden-3-one](/img/structure/B249321.png)
methanone](/img/structure/B249323.png)
![1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B249337.png)
![4-cyano-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B249338.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]acetamide](/img/structure/B249342.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B249343.png)